Diphenyl-pyrrolidin-3-YL-methanol

Overview

Description

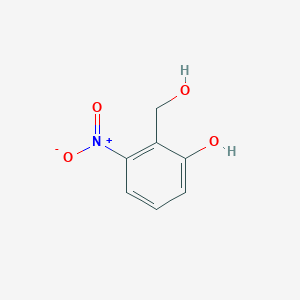

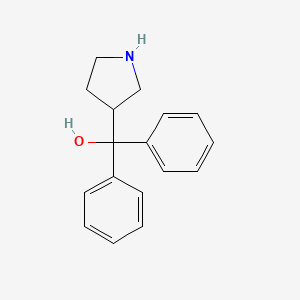

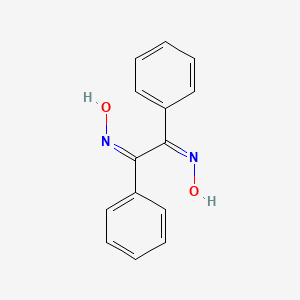

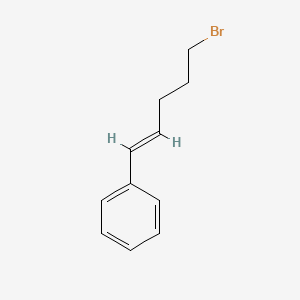

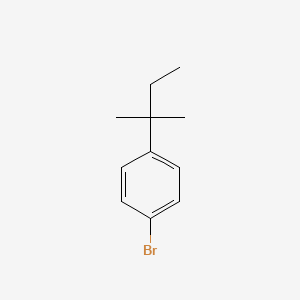

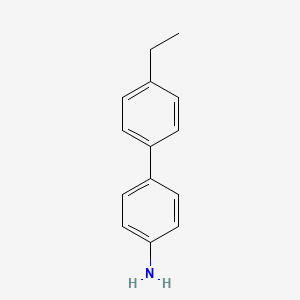

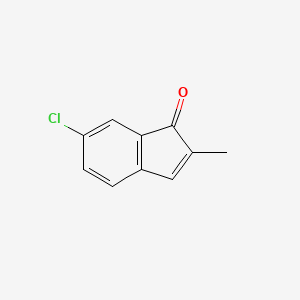

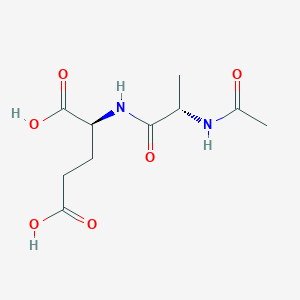

Diphenyl-pyrrolidin-3-YL-methanol, also known as Diphenylprolinol, is a norepinephrine-dopamine reuptake inhibitor . It is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to create compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, (S)-diphenyl (pyrrolidin-2-yl) methanol, a derivative, was prepared from L-proline by Grignard reaction .Molecular Structure Analysis

This compound contains a total of 38 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in this compound can be functionalized or constructed from different cyclic or acyclic precursors . For instance, DPPM reacts with catecholborane to form a spiroborate ester, which can be an efficient catalyst for the synthesis of enantiopure alcohols by borane reduction of acetophenone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the pyrrolidine ring. This ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

Organocatalysis in Asymmetric Reactions

Diphenyl-pyrrolidin-3-yl-methanol derivatives have been utilized as organocatalysts in various asymmetric chemical reactions. For instance, they have been applied in the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, which served as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016). Additionally, a simple one-pot procedure was developed for [3+2]-cycloaddition reactions of α,β-unsaturated aldehydes, diethyl aminomalonate, and aromatic aldehydes in the presence of diphenyl[(2 S )-pyrrolidin-2-yl]methanol as a catalyst, which transforms simple, commercially available starting materials into densely functionalized polysubstituted pyrrolidines under mild conditions (Reboredo, Vicario, Carrillo, Reyes, & Uria, 2013).

Synthesis and Structural Analysis

Research has been dedicated to the synthesis and crystal structure analysis of this compound and its derivatives. A study detailed the optimized synthetic conditions and provided structural insights through X-ray diffraction, confirming the enantiomeric purity of the compound (Zhang, Liu, & Zhang, 2010). Another example is the synthesis of diphenyl[(R)-pyrrolidin-2-yl]methanol using L-proline as a raw material, showcasing an innovative approach to obtaining this compound with a total yield of 46% (Liang, 2006).

Catalysis in Polymerization

This compound has been employed as a catalyst in polymerization processes. For instance, a dimeric zinc complex synthesized using this compound as a ligand demonstrated activity in asymmetric alternating copolymerization of cyclohexene oxide and CO2, producing polymers with potential applications in environmentally friendly materials (Nakano, Nozaki, & Hiyama, 2003).

Antiproliferative Activity

Studies on derivatives of this compound have explored their potential antiproliferative effects. A series of novel diphenyl(piperidin-4-yl)methanol derivatives were synthesized and tested for their cell proliferation inhibitory activity against various carcinoma cell lines, identifying some compounds as potent antiproliferative agents (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2010).

Mechanism of Action

Target of Action

Diphenyl-pyrrolidin-3-YL-methanol is a complex compound that interacts with various targets in the body. Compounds with a pyrrolidine ring, like this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Compounds with a pyrrolidine ring are known to have various biological effects, depending on their specific structure and the targets they interact with .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

Future Directions

The pyrrolidine ring in Diphenyl-pyrrolidin-3-YL-methanol and its derivatives have been widely used in the development of clinically active drugs . The ability to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates makes these compounds promising for future drug discovery .

properties

IUPAC Name |

diphenyl(pyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-11-12-18-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18-19H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLADTSCQUFGYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662835 | |

| Record name | Diphenyl(pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5731-19-1 | |

| Record name | Diphenyl(pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxy-](/img/structure/B3272763.png)